molecular formula C13H17NO2S B2888616 Cyclopropyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1798515-89-5

Cyclopropyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2888616
CAS RN: 1798515-89-5
M. Wt: 251.34
InChI Key: RAZRNPVAFGNPNS-UHFFFAOYSA-N
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Description

“Cyclopropyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a furan ring, a thiazepan ring, and a methanone group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Methanone is a functional group consisting of a carbonyl center (a carbon double bonded to oxygen) with the carbon atom also bonded to two hydrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan-2-yl(phenyl)methanone derivatives have been synthesized and their structures were established on the basis of 1H-NMR, 13C-NMR and mass spectral data .

Scientific Research Applications

Synthesis and Chemical Reactions

Cyclopropyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone and its derivatives are involved in various synthesis processes and chemical reactions. Studies have shown that these compounds can be synthesized through reactions involving furan derivatives. For instance, furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangements to produce cyclopentenone derivatives (Reddy et al., 2012). Moreover, the synthesis of polysubstituted furans via a novel and efficient heterocyclization approach has been reported, highlighting the versatility of furan derivatives in chemical synthesis (Damavandi et al., 2012).

Pharmaceutical Research

In the realm of pharmaceutical research, compounds with cyclopropyl and furan derivatives have shown potential. For example, aryloxyphenyl cyclopropyl methanones, which share a structural resemblance, have been synthesized and evaluated for their anti-tubercular activities (Dwivedi et al., 2005). These findings suggest the potential medicinal significance of compounds structurally related to Cyclopropyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone.

Material Science and Organic Chemistry

In material science and organic chemistry, cyclopropyl and furan derivatives are utilized in the synthesis of various complex molecules. For instance, the reaction behavior of cyclopropylmethyl cations derived from 1-phenylselenocyclopropylmethanols has been studied, revealing insights into the reactivity of such compounds (Honda et al., 2009). This highlights the role of cyclopropyl derivatives in understanding reaction mechanisms in organic chemistry.

Mechanism of Action

Target of Action

Cyclopropyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound. While specific information about this compound is limited, it’s known that furan derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity . Protein kinases play an important role as cell function regulators in signal transduction pathways that regulate a number of cellular functions, such as proliferation, growth, differentiation, death, and various regulatory mechanisms .

Mode of Action

Furan derivatives have been found to exhibit protein tyrosine kinase inhibitory activity . This suggests that the compound may interact with protein tyrosine kinases, potentially inhibiting their activity and resulting in changes to cellular functions.

Biochemical Pathways

Protein tyrosine kinases, which furan derivatives are known to inhibit, are involved in numerous cellular processes, including cell growth, differentiation, metabolism, and apoptosis . Therefore, it’s plausible that this compound could affect these pathways.

Result of Action

Given that furan derivatives have been found to inhibit protein tyrosine kinases , it’s plausible that this compound could have effects on cellular processes regulated by these kinases, such as cell growth, differentiation, and apoptosis.

properties

IUPAC Name

cyclopropyl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(10-3-4-10)14-6-5-12(17-9-7-14)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZRNPVAFGNPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropanecarbonyl-7-(furan-2-yl)-1,4-thiazepane

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